2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
2-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-7-2-3-9-8(4-5-11)6-12-10(9)13-7;;/h2-3,6H,4-5,11H2,1H3,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONDPRSCKCHXLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CN2)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation via Palladium-Catalyzed Cross-Coupling
A widely cited method involves coupling halogenated pyridine precursors with pyrrole derivatives under palladium catalysis. For example, 6-methyl-3-iodo-1H-pyrrolo[2,3-b]pyridine may react with propargylamine in a Sonogashira coupling to install the ethanamine sidechain. Key parameters include:
| Catalyst System | Ligand | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Pd(OAc)₂/XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | 1,4-Dioxane | 110°C | 30% |
This route, while effective, requires stringent inert-atmosphere conditions and faces yield limitations due to competing side reactions.
Directed Ortho-Metalation for Methyl Group Introduction
The 6-methyl substituent is often introduced via directed metalation using strong bases like lithium diisopropylamide (LDA). For instance, treatment of 3-bromo-1H-pyrrolo[2,3-b]pyridine with LDA followed by methyl iodide quenching achieves regioselective methylation at position 6. Subsequent bromine-lithium exchange enables functionalization at position 3.
Ethanamine Sidechain Installation
Attaching the 2-aminoethyl group at position 3 employs three principal strategies:
Nucleophilic Substitution of Halogenated Intermediates
3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine reacts with ethylenediamine in the presence of copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCDA) as a ligand. This Ullmann-type coupling proceeds at 80–100°C in dimethylformamide (DMF), yielding the free base precursor.
Reductive Amination of Ketone Intermediates
Alternative routes involve condensing 3-acetyl-6-methyl-1H-pyrrolo[2,3-b]pyridine with ammonium acetate under hydrogenation conditions (H₂, 50 psi, Pd/C catalyst). This method achieves moderate yields (45–55%) but requires careful control of reaction time to prevent over-reduction.
Salt Formation and Purification
Conversion to the dihydrochloride salt is critical for enhancing solubility and stability. The free base is typically treated with hydrochloric acid (2.0–2.2 equiv) in anhydrous ethanol or isopropanol. Crystallization yields the final product with >98% purity by HPLC.
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| HCl Equivalents | 2.1 | <2.0: Incomplete salt formation |
| >2.2: Hygroscopic product | ||
| Solvent | Anhydrous EtOH | H₂O content >0.1% causes oiling |
| Crystallization Temperature | 0–4°C | Higher temps reduce yield |
Analytical Characterization
Critical quality control metrics include:
- ¹H NMR (D₂O): δ 2.45 (s, 3H, CH₃), 3.12 (t, 2H, CH₂NH₂), 3.98 (t, 2H, CH₂-pyrrolo), 6.85 (d, J=3.5 Hz, 1H), 7.20 (d, J=8.3 Hz, 1H)
- HPLC Purity : >99.5% on C18 column (0.1% TFA in H₂O/MeCN gradient)
- Mass Spec : [M+H]⁺ m/z 191.1 (free base), 248.15 (dihydrochloride)
Challenges and Optimization Opportunities
Key limitations in current methodologies include:
- Low Yields in Cross-Coupling Steps (25–35%): Attributed to steric hindrance at position 3 and catalyst deactivation. Screening alternative ligands (e.g., SPhos) may improve efficiency.
- Byproduct Formation During Salt Crystallization : Excess HCl promotes decomposition; in situ pH monitoring during acidification is recommended.
- Scale-Up Difficulties : Milligram-scale procedures suffer from poor heat transfer in larger batches. Continuous flow chemistry could mitigate this.
Chemical Reactions Analysis
2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Research indicates that it may exhibit activity against various targets, including kinases involved in cancer pathways.
Case Study Example :
A study published in ACS Omega explored the structure-activity relationships of pyrrolo[2,3-b]pyridine derivatives, revealing that modifications to the core structure can enhance selectivity and potency against specific kinases involved in tumor growth .
Anti-inflammatory Properties
Research has demonstrated that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The anti-inflammatory activity was assessed through various in vitro assays.
Data Table: COX Inhibition Potency
| Compound | ED50 (μmol/kg) |
|---|---|
| Compound A | 35.7 |
| Compound B | 38.7 |
| Celecoxib | 32.1 |
This table illustrates the relative potency of different compounds, indicating that derivatives of 2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride show promising anti-inflammatory effects comparable to established drugs .
Neuroprotective Effects
Recent studies have indicated that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.
Case Study Example :
In an animal model of Parkinson's disease, administration of the compound resulted in significant neuroprotection and improvement in motor function, suggesting its potential as a candidate for further development .
Mechanism of Action
The mechanism of action of 2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation and survival . By inhibiting FGFR, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride can be compared with other pyrrolopyridine derivatives, such as:
5-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl-N-[(6-trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine dihydrochloride: This compound also exhibits significant biological activity and is used in similar research applications.
Pexidartinib: Another pyrrolopyridine derivative used as a kinase inhibitor for treating tenosynovial giant cell tumors.
The uniqueness of this compound lies in its specific molecular structure and its potent activity against FGFR, making it a valuable compound in cancer research and therapy .
Biological Activity
2-{6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride, also known by its chemical name 2-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, including its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C10H13N3·2HCl, with a molecular weight of approximately 227.14 g/mol. The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities.
Antitumor Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit notable antitumor properties. A study focusing on related compounds demonstrated their ability to induce apoptosis in A549 lung cancer cells and effectively arrest the cell cycle in the G2/M phase. This suggests that the structural features of the pyrrolopyridine scaffold are crucial for its activity against cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 5.6 | Apoptosis induction |
| Compound B | HeLa | 0.022 | Tubulin inhibition |
| Compound C | MCF-7 | 0.035 | Mitotic arrest |
The mechanism behind the antitumor effects of this class of compounds often involves inhibition of tubulin polymerization, leading to disrupted microtubule dynamics and mitotic arrest. For instance, rigidin-inspired analogues demonstrated significant potency against various cancer cell lines by interfering with spindle formation during mitosis .
Structure-Activity Relationships (SAR)
SAR studies have shown that modifications to the pyrrolopyridine structure can enhance biological activity. For example, substituents at specific positions on the pyridine ring can significantly alter the compound's potency and selectivity towards various biological targets .
Case Studies
Several case studies have highlighted the efficacy of pyrrolo[2,3-b]pyridine derivatives in preclinical models:
- Anticancer Efficacy : In a mouse model for colon cancer, a rigidin-mimetic compound demonstrated substantial tumor size reduction at a low dose (3 mg/kg) while maintaining body weight and exhibiting no side effects .
- Multidrug Resistance : Studies have indicated that certain derivatives can overcome resistance mechanisms in cancer cells by not being substrates for common multidrug resistance proteins .
Q & A
Q. What are the established synthetic routes for 2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a pyrrolo[2,3-b]pyridine core with an ethylamine side chain. A common approach is to use Buchwald-Hartwig amination or Suzuki-Miyaura coupling for functionalization, followed by hydrochlorination (e.g., HCl gas in anhydrous ethanol) to form the dihydrochloride salt . Key variables affecting yield include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions.
- Temperature : Optimized between 80–100°C to balance reaction rate and byproduct formation.
- Solvent system : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
Post-synthesis purification via column chromatography (silica gel, methanol/dichloromethane gradient) is critical to isolate the dihydrochloride form .
Q. How is the compound characterized structurally, and what analytical techniques are recommended?
- Methodological Answer : Structural confirmation requires a multi-technique approach:
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify pyrrolopyridine ring substitution patterns and amine proton environments (e.g., δ ~2.5 ppm for methyl groups) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₄Cl₂N₃).
- X-ray crystallography : If single crystals are obtainable, this provides definitive proof of stereochemistry and salt formation .
Purity assessment via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Methodological Answer : Use statistical Design of Experiments (DoE) to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent ratio). For example:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature | 80°C | 100°C |
| Catalyst (mol%) | 5% | 10% |
| Reaction time | 12 hr | 24 hr |
| A Plackett-Burman design reduces experimental runs while identifying critical factors . Post-analysis via LC-MS helps quantify byproducts (e.g., dehalogenated or dimerized species) . |
Q. What strategies resolve contradictions in reported biological activity data for pyrrolopyridine derivatives?
- Methodological Answer : Contradictions often arise from assay variability or structural analogs. To address this:
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and controls.
- Computational validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of analogs (e.g., 6-methyl vs. 6-fluoro substituents) .
- Meta-analysis : Aggregate data from PubChem and related patents (e.g., EP 4 374 877) to identify trends in substituent effects .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models and software like Schrödinger’s ADMET Predictor:
- Lipophilicity (LogP) : Calculated via fragment-based methods to assess membrane permeability.
- Metabolic stability : Cytochrome P450 isoform binding predictions (e.g., CYP3A4).
- Solubility : Molecular dynamics simulations in explicit solvent models (e.g., TIP3P water) .
Experimental validation via in vitro hepatocyte assays is critical .
Methodological Challenges
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis steps due to potential HCl vapor release .
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Safety data for analogs (e.g., 5-chloro derivatives) suggest avoiding inhalation and skin contact .
Data Interpretation
Q. How do substituent variations (e.g., methyl vs. chloro) impact the compound’s physicochemical properties?
- Methodological Answer : Compare analogs using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
